molecular formula C28H27NO6 B11393053 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11393053
M. Wt: 473.5 g/mol
InChI Key: BHRNTEILUJDTEM-UHFFFAOYSA-N
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Description

The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by the presence of multiple methoxy groups and a chromeno-oxazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromeno core: This step involves the cyclization of a suitable precursor to form the chromeno core structure.

    Introduction of the oxazinone ring: The oxazinone ring is introduced through a series of reactions, including condensation and cyclization.

    Attachment of the methoxyphenyl groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final assembly: The final step involves the coupling of the various fragments to form the complete molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazinone ring can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxazinone ring can yield amines.

Scientific Research Applications

9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving chromeno-oxazinone derivatives.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar methoxyphenyl structure.

    2-(3,4-Dimethoxyphenyl)ethanol: Another compound with a similar methoxyphenyl structure.

Uniqueness

9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is unique due to its chromeno-oxazinone core structure, which is not present in the similar compounds listed above. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C28H27NO6/c1-31-20-7-5-19(6-8-20)22-15-27(30)35-28-21(22)9-11-24-23(28)16-29(17-34-24)13-12-18-4-10-25(32-2)26(14-18)33-3/h4-11,14-15H,12-13,16-17H2,1-3H3

InChI Key

BHRNTEILUJDTEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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